
3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “3-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is characterized by a pyrrolidine ring and a pyridine ring . The molecular weight of a similar compound, 3-Fluoro-2-(pyrrolidin-1-yl)pyridine, is 166.2 .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Background:: Tuberculosis (TB) remains a global health concern, necessitating the discovery of novel anti-TB agents. Pyrazinamide (PZA) is a front-line drug used in TB therapy.
Research Findings:: In a study by Singireddi et al., a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant activity:
PET Imaging for Neurofibrillary Tangles (NFTs)
Background:: Neurofibrillary tangles (NFTs) are associated with neurodegenerative diseases, including Alzheimer’s disease.
Research Findings:: The compound 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)-6-(fluoro-18F)benzamide was investigated for in vivo detection of NFTs using PET imaging. This represents a potential pharmacodynamic tool for accelerating the discovery of disease-modifying therapeutics targeting tau pathology .
Multicolor Fluorescent and Phosphorescent Behavior
Background:: Developing purely organic materials with multicolor fluorescent and phosphorescent properties is challenging but essential for practical applications.
Research Findings:: The photophysical behavior of 3-(pyridin-2-yl)benzamide derivatives was explored. These compounds exhibited intricate multicolor fluorescent and phosphorescent behavior, offering potential applications in optoelectronics and sensing .
Versatile Scaffold for Drug Discovery
Background:: Pyrrolidine derivatives have versatile applications in drug discovery due to their unique structural features.
Research Findings:: In drug discovery, pyrrolidine-2,5-dione emerged as a valuable scaffold. Researchers synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones, which showed promise in treating epilepsy and other neurological conditions .
Wirkmechanismus
Target of Action
Similar compounds have been reported to target protein-serine/threonine kinases .
Mode of Action
This interaction could lead to changes in cellular processes, potentially resulting in the desired therapeutic effect .
Biochemical Pathways
Given its potential target, it may affect pathways regulated by protein-serine/threonine kinases .
Pharmacokinetics
Similar compounds have been reported to exhibit good bioavailability .
Result of Action
Based on the potential target, it could inhibit the function of protein-serine/threonine kinases, leading to changes in cellular processes .
Eigenschaften
IUPAC Name |
3-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-5-3-4-12(10-13)16(21)19-14-7-9-20(11-14)15-6-1-2-8-18-15/h1-6,8,10,14H,7,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBBJEAXGMZVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-Dimethylthiazol-5-yl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2806290.png)
![2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2806291.png)
![4-[({5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl methyl ether](/img/structure/B2806295.png)
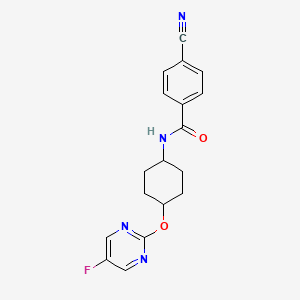
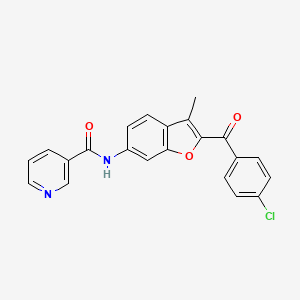

methanone](/img/structure/B2806303.png)
![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806304.png)
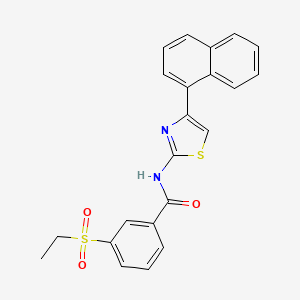
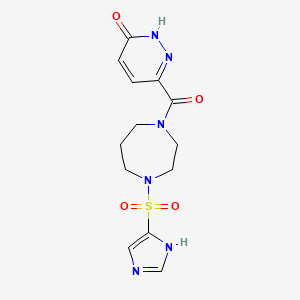
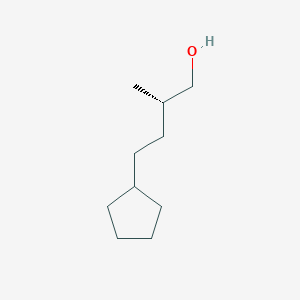
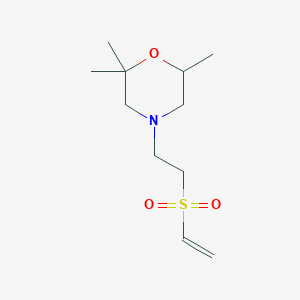
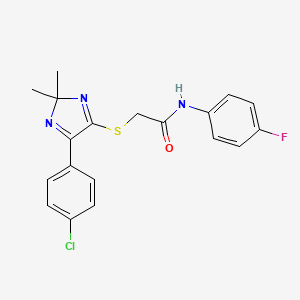
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate](/img/structure/B2806313.png)